Introduction: The Strategic Value of Fluorinated Indazoles in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Indazoles in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indazol-5-ol
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs such as axitinib and niraparib.[1][2] These compounds are lauded for a wide spectrum of pharmacological effects, including anti-inflammatory, antitumor, and anti-HIV activities.[1][3] The strategic incorporation of fluorine into such scaffolds is a well-established method for enhancing pharmacological profiles. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[4][5]
This guide focuses on the physicochemical properties of a specific, nuanced derivative: 4-Fluoro-1H-indazol-5-ol . While direct literature on this exact molecule is sparse, its structure—combining the indazole core, a hydroxyl group bioisostere for phenol, and a strategically placed fluorine atom—suggests significant potential in drug development.[6] The hydroxyl group at the 5-position offers a crucial interaction point, often acting as a hydrogen bond donor or acceptor, while the ortho-fluorine atom can modulate the acidity of this hydroxyl group, influence molecular conformation, and block metabolic oxidation.[7][8][9]
This document, therefore, serves as a technical primer for researchers and drug development professionals. By synthesizing data from analogous compounds and applying fundamental chemical principles, we will provide a comprehensive profile of 4-Fluoro-1H-indazol-5-ol, covering its predicted physicochemical properties, a robust synthetic strategy, detailed analytical methodologies, and its potential therapeutic applications.
Part 1: Predicted Physicochemical and Electronic Properties
The precise physicochemical properties of a molecule are paramount, governing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for 4-Fluoro-1H-indazol-5-ol, we can extrapolate a reliable set of predicted values based on the known properties of 1H-indazol-5-ol and the well-documented effects of aromatic fluorination.[7][8][9][10]
Core Molecular Attributes
| Property | Predicted Value / Description | Rationale & References |
| Molecular Formula | C₇H₅FN₂O | Based on chemical structure. |
| Molecular Weight | 152.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from the parent compound, 1H-indazol-5-ol.[7] |
| Melting Point | >195 °C (decomposes) | The parent compound, 1H-indazol-5-ol, melts at 186-192 °C.[11][12] The introduction of fluorine often increases crystal lattice energy through enhanced dipole interactions, leading to a higher melting point. |
| pKa₁ (5-OH) | ~8.5 - 9.0 | The pKa of phenol is ~10.0. An ortho-fluorine substituent is electron-withdrawing via induction, stabilizing the phenoxide conjugate base and thus increasing acidity (lowering pKa). For example, 2-fluorophenol has a pKa of 8.7.[10] A similar effect is predicted here. |
| pKa₂ (N1-H) | ~13.5 - 14.0 | The pKa of the N-H proton in 1H-indazole is approximately 14. The electron-withdrawing nature of both the fluorine and hydroxyl groups is expected to have a minor acidifying effect on the N-H proton. |
| Predicted logP | 1.9 - 2.2 | The experimental logP of 1H-indazol-5-ol is approximately 1.8.[13] Fluorine substitution typically increases lipophilicity; a single fluorine atom often increases logP by ~0.1-0.4 units.[9] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | The increased lipophilicity from the fluorine atom suggests lower aqueous solubility than the parent compound. However, the presence of both a hydroxyl and an N-H group allows for hydrogen bonding, making it soluble in polar aprotic and protic organic solvents. |
Part 2: Proposed Synthesis and Mechanistic Rationale
A reliable and scalable synthetic route is critical for the exploration of any new chemical entity. We propose a robust, multi-step synthesis starting from commercially available 3-fluoro-2-methylaniline, leveraging established methodologies for indazole formation.[1][14]
Logical Workflow for Synthesis
Caption: Proposed synthetic pathway for 4-Fluoro-1H-indazol-5-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
-
Rationale: This initial bromination step positions a leaving group that will be replaced by the hydroxyl group in the final step. The reaction conditions are mild and selective for the position para to the amino group.[14]
-
Procedure:
-
Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-Bromo-3-fluoro-2-methylaniline.
-
Step 2: Synthesis of 5-Bromo-4-fluoro-1H-indazole
-
Rationale: This is a classic Jacobson indazole synthesis, where the ortho-methyl aniline is converted to a diazonium salt which then undergoes intramolecular cyclization to form the indazole ring.[1]
-
Procedure:
-
Suspend 4-Bromo-3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (8 volumes).
-
Cool the mixture to 10-15 °C.
-
Add a solution of sodium nitrite (1.2 eq) in water (2 volumes) dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the reaction at room temperature for 1 hour. The reaction mixture should turn into a clear solution followed by the precipitation of the product.
-
Pour the reaction mixture into ice water (20 volumes) and stir for 30 minutes.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum to afford 5-Bromo-4-fluoro-1H-indazole.
-
Step 3: Synthesis of 4-Fluoro-1H-indazol-5-ol
-
Rationale: A copper-catalyzed nucleophilic aromatic substitution (SNAᵣ) is proposed to replace the bromine atom with a hydroxyl group. This method is effective for aryl halides activated by nearby electron-withdrawing groups.
-
Procedure:
-
To a sealed pressure vessel, add 5-Bromo-4-fluoro-1H-indazole (1.0 eq), sodium hydroxide (3.0 eq), copper(I) iodide (0.1 eq), and N,N-dimethylformamide (DMF) (10 volumes).
-
Purge the vessel with argon or nitrogen.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, pour the mixture into water and acidify to pH 5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography (e.g., ethyl acetate/hexane gradient) to yield the final product, 4-Fluoro-1H-indazol-5-ol.
-
Part 3: Comprehensive Analytical Characterization
Unambiguous structural confirmation is essential. A combination of spectroscopic techniques should be employed for the complete characterization of the synthesized 4-Fluoro-1H-indazol-5-ol.[3][15][16][17]
Analytical Workflow
Caption: Integrated workflow for the analytical characterization of 4-Fluoro-1H-indazol-5-ol.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0-13.5 ppm (s, 1H): N1-H proton, typically broad.
-
δ ~9.5-10.0 ppm (s, 1H): 5-OH phenolic proton.
-
δ ~8.0-8.2 ppm (s, 1H): H3 proton of the indazole ring.
-
δ ~7.2-7.4 ppm (d, J ≈ 8-9 Hz, 1H): H7 proton, coupled to H6.
-
δ ~6.9-7.1 ppm (dd, J ≈ 8-9 Hz, J(H-F) ≈ 10-12 Hz, 1H): H6 proton, coupled to H7 and the fluorine at C4.
-
Justification: Chemical shifts are predicted based on the parent indazole structure and known effects of fluorine and hydroxyl substituents on aromatic protons. The H6 proton is expected to show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.[15]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150-155 ppm (d, ¹J(C-F) ≈ 240-250 Hz): C4 carbon directly attached to fluorine.
-
δ ~145-150 ppm: C5 carbon attached to the hydroxyl group.
-
δ ~140-142 ppm: C7a (bridgehead carbon).
-
δ ~133-135 ppm: C3 carbon.
-
δ ~120-125 ppm (d, ²J(C-F) ≈ 15-20 Hz): C3a (bridgehead carbon).
-
δ ~115-118 ppm (d, ²J(C-F) ≈ 20-25 Hz): C6 carbon.
-
δ ~110-112 ppm: C7 carbon.
-
Justification: The most notable feature will be the large one-bond coupling constant (¹J) for the carbon attached to fluorine (C4) and smaller two-bond couplings (²J) for the adjacent carbons (C3a and C6).[15]
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single resonance is expected, likely in the range of δ -120 to -140 ppm , appearing as a multiplet due to coupling with H3 and H6.[17]
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated m/z for [M+H]⁺ (C₇H₆FN₂O⁺): 153.0464.
-
Calculated m/z for [M-H]⁻ (C₇H₄FN₂O⁻): 151.0308.
-
Justification: HRMS is crucial for confirming the elemental composition. The major biotransformation observed for indazoles is hydroxylation, making mass spectrometry a key tool in metabolic studies.[18][19]
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
3300-3500 (broad): O-H stretching of the phenolic group.
-
3100-3200: N-H stretching of the indazole ring.
-
~1620, 1580, 1480: C=C and C=N aromatic ring stretching.
-
~1250-1300: C-O stretching of the phenol.
-
~1100-1200: C-F stretching.
-
Part 4: Potential Applications in Drug Discovery
The structural motifs within 4-Fluoro-1H-indazol-5-ol suggest a high potential for biological activity, particularly as an inhibitor of protein kinases, a class of enzymes frequently targeted in oncology.
-
Kinase Inhibition: The indazole scaffold is a well-known "hinge-binding" motif for many protein kinase inhibitors (e.g., Axitinib, Pazopanib).[1] The N-H and the pyrazole nitrogen can form critical hydrogen bonds with the kinase hinge region. The 5-hydroxyl group can provide an additional hydrogen bond interaction with the protein backbone or solvent, potentially enhancing potency and selectivity.
-
Modulation of ADME Properties: The fluorine at C4 can serve to block a potential site of metabolic attack (aromatic hydroxylation), thereby increasing the metabolic stability and half-life of the compound.[4] This strategic placement can improve oral bioavailability.[4]
-
Fragment-Based Drug Discovery (FBDD): Given its relatively small size and rich functionality, 4-Fluoro-1H-indazol-5-ol is an excellent candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.[6]
Conclusion
4-Fluoro-1H-indazol-5-ol represents a molecule of significant strategic interest for medicinal chemists and drug discovery professionals. While direct experimental data is not yet widely available, a thorough analysis based on established chemical principles and data from closely related analogs allows for the construction of a robust and reliable physicochemical profile. The predictions for its pKa, logP, and spectroscopic characteristics provide a solid foundation for its synthesis and characterization. The proposed synthetic route is practical and leverages well-understood chemical transformations. The inherent biological potential of the fluorinated indazole scaffold, combined with the specific substitution pattern of this molecule, makes it a highly attractive candidate for inclusion in screening libraries and as a building block for targeted therapeutic agents, particularly in the realm of kinase inhibition. This guide provides the necessary technical framework to empower researchers to synthesize, characterize, and explore the full potential of this promising compound.
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